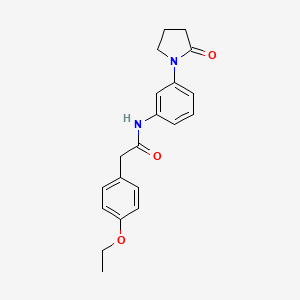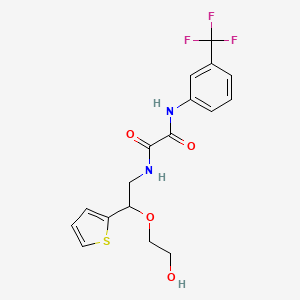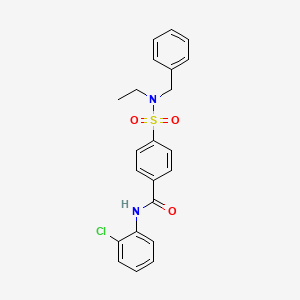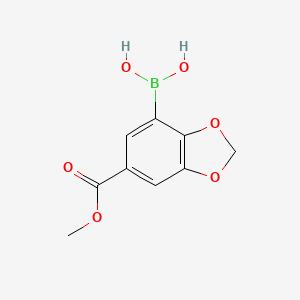![molecular formula C16H23N3O2 B2366107 3-tert-ブチル-1-[2-(5-メトキシ-1H-インドール-3-イル)エチル]尿素 CAS No. 860787-05-9](/img/structure/B2366107.png)
3-tert-ブチル-1-[2-(5-メトキシ-1H-インドール-3-イル)エチル]尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.379. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
インドール誘導体は、本研究対象化合物も含まれ、抗がん剤としての可能性が調査されています。 がん細胞の増殖、アポトーシス経路、血管新生を阻害する能力は、がん治療のための有望な候補となる可能性があります 。研究者は、これらの化合物が腫瘍の進行を阻害する分子メカニズムを調査しています。
糖尿病治療のためのα-グルコシダーゼ阻害
α-グルコシダーゼの阻害は、2型糖尿病の管理に不可欠です。 興味深いことに、本研究対象化合物は、Radicamines AおよびBなどのピロリジンアルカロイドの合成の前駆体として機能し、これらはα-グルコシダーゼ阻害活性を示します 。インドール誘導体の構造活性相関を理解することは、より効果的な抗糖尿病薬の設計に役立ちます。
生体活性化合物の合成
インドール誘導体は、さまざまな生体活性分子の合成において重要な役割を果たします。研究者は、それらを使用して医薬品、農薬、その他の機能性材料を作成してきました。 例えば、それらはアザ環化有機半導体材料の構築に貢献しています 。それらの合成経路と反応性パターンを調査することは、創薬の進歩に不可欠です。
神経薬理学研究
インドール環が神経伝達物質系に影響を与えることを考えると、研究者はインドール誘導体の神経薬理学的効果を研究しています。本研究対象化合物のユニークな構造は、セロトニン受容体と相互作用し、気分、認知、行動に影響を与える可能性があります。これらの相互作用を理解することは、神経疾患の新しい治療法につながる可能性があります。
要約すると、「3-tert-ブチル-1-[2-(5-メトキシ-1H-インドール-3-イル)エチル]尿素」という化合物は、がん研究から植物生物学、創薬に至るまで、さまざまな分野で有望です。 その多面的用途は、科学的探求と革新を刺激し続けています 。特定の分野の詳細について知りたい場合は、お気軽にお問い合わせください!🌟
作用機序
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors . This suggests that 3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . Therefore, it is likely that this compound also affects multiple biochemical pathways, leading to its diverse biological activities.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound induces a range of molecular and cellular effects.
生化学分析
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been found to interact with multiple receptors, enzymes, proteins, and other biomolecules, contributing to their diverse biological effects .
Cellular Effects
Indole derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . They can affect the function of various types of cells, including cancer cells and microbes .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of indole derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of indole derivatives can vary with different dosages in animal models .
Metabolic Pathways
It is known that indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that indole derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
1-tert-butyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)19-15(20)17-8-7-11-10-18-14-6-5-12(21-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H2,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMSBYRXWQVLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2366031.png)



![(3R,4S)-1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B2366038.png)
![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)



![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2366047.png)
